![molecular formula C18H12ClFN4O6 B2608785 3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 896679-50-8](/img/structure/B2608785.png)
3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H12ClFN4O6 and its molecular weight is 434.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis in Medicinal Chemistry
The compound has been utilized in the synthesis of various medicinal agents. For example, in the synthesis of Gefitinib, a drug used for certain breast, lung, and other cancers, a similar compound with chloro and fluoro substitutions on the phenyl ring is used as an intermediate (Jin, Chen, Zou, Shi, & Ren, 2005). This showcases the compound's relevance in creating complex molecules with therapeutic potential.
Development of New Heterocyclic Compounds
Another study synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines using a similar compound. These new chemical structures, derived from visnaginone and khellinone, showed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This indicates the compound's utility in creating new drugs with potential health benefits.
Cytotoxic Activity Against Cancer Cells
Compounds structurally related to the one have been evaluated for their cytotoxic activity against various human cancer cell lines. This includes research on pyrazolo[1,5-a]pyrimidines and Schiff bases, showing potential as cancer therapeutics (Hassan, Hafez, Osman, & Ali, 2015).
Antidiabetic Screening
Derivatives of dihydropyrimidine, similar to the compound , have shown potential in antidiabetic activity. A study on N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides demonstrated significant in vitro antidiabetic activity, highlighting the compound's relevance in diabetes research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Use in PET Imaging
Similar fluoropyridin-2-yl compounds have been developed for PET imaging, particularly as tracers for serotonin 5-HT1A receptors. These compounds, through their synthesis and application in imaging, contribute to neurological research, offering insights into neuropsychiatric disorders (García et al., 2014).
Inhibition of Kinases
The compound's related structures have been used to develop selective inhibitors for the Met kinase superfamily, showing promise in cancer treatment. For example, substituted dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors, demonstrating the compound's potential in targeted cancer therapies (Schroeder et al., 2009).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O6/c1-30-15-5-3-10(24(28)29)7-14(15)22-16(25)11-8-21-18(27)23(17(11)26)9-2-4-13(20)12(19)6-9/h2-8H,1H3,(H,21,27)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJPFTHLIDLPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18554652 |
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